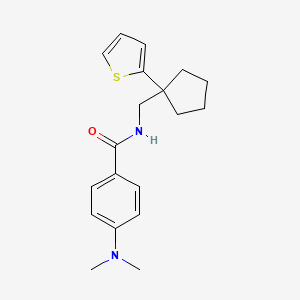

4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Description

4-(Dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a dimethylamino group at the para position of the benzamide core. Its structure includes a cyclopentylmethyl linker substituted with a thiophen-2-yl group at the 1-position, distinguishing it from related compounds .

Properties

IUPAC Name |

4-(dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-21(2)16-9-7-15(8-10-16)18(22)20-14-19(11-3-4-12-19)17-6-5-13-23-17/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCGXHFWIFZPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with dimethylamine under acidic conditions to introduce the dimethylamino group.

Cyclopentylation: The intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclopentanone in the presence of a Lewis acid catalyst like aluminum chloride to form the cyclopentyl derivative.

Thiophene Introduction: Finally, the thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism by which 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it might bind to a specific enzyme or receptor, altering its activity. The dimethylamino group could facilitate binding through hydrogen bonding or electrostatic interactions, while the thiophene ring might enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its cyclopentyl-thiophene moiety and dimethylamino-benzamide backbone. Below is a comparison with structurally related analogs:

Table 1: Structural Comparison of Benzamide Derivatives

Spectral Characteristics

- IR Spectroscopy :

- NMR Spectroscopy: The dimethylamino group’s protons typically resonate at δ 2.8–3.2 ppm (¹H-NMR) . Thiophene protons appear as a multiplet near δ 6.8–7.5 ppm, as seen in ’s thiophene-methyl derivatives .

Biological Activity

The compound 4-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide , also known by its CAS number 1058459-53-2, is a benzamide derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of a dimethylamino group, a thiophene ring, and a cyclopentyl moiety. The structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, influencing multiple signaling pathways. The following are key mechanisms identified:

- Receptor Modulation : It has been shown to act on certain G protein-coupled receptors (GPCRs), potentially influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Pharmacological Effects

The pharmacological profile of This compound includes:

- Antidepressant-like Activity : Studies have demonstrated that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.

- Analgesic Properties : It has shown promise in reducing pain responses in various experimental setups, indicating potential applications in pain management.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Antidepressant Activity :

- A study conducted on rodent models indicated that administration of the compound significantly reduced depressive-like behaviors compared to control groups. Behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) were employed to assess efficacy.

- Analgesic Effects :

-

Cellular Mechanisms :

- In vitro studies have demonstrated that the compound modulates key signaling pathways associated with neuroprotection and inflammation. It was observed to reduce pro-inflammatory cytokine levels in cultured neuronal cells.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.